molecular formula C6H14Cl2N2 B2531013 bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride CAS No. 2445790-49-6

bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride

Cat. No.: B2531013
CAS No.: 2445790-49-6
M. Wt: 185.09
InChI Key: JUTRWAASUQCTLU-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic structure that contains two amine groups and is often used in various chemical and biological research applications. The compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTRWAASUQCTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride involves a [2+2] cycloaddition reaction. This reaction typically uses 1,5-dienes as starting materials and is carried out under photochemical conditions using a mercury lamp . Another approach involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes . These methods allow for the efficient production of the bicyclic structure, which can then be further functionalized to introduce the amine groups.

Industrial Production Methods

Industrial production of this compound often involves scaling up the photochemical [2+2] cycloaddition reaction. This requires specialized equipment and glassware to handle the mercury lamp and ensure the reaction proceeds efficiently . The resulting product is then purified and converted to its dihydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding nitro or oxime derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound’s rigid bicyclic structure also contributes to its ability to modulate molecular interactions and pathways .

Comparison with Similar Compounds

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